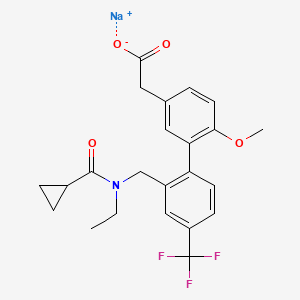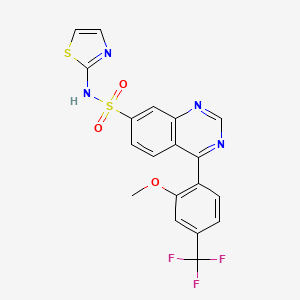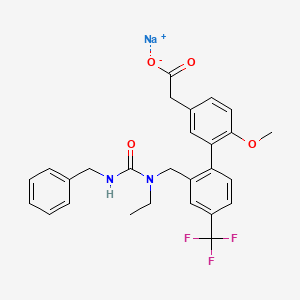
Aminooxy-PEG1-propargyl HCl salt
Overview
Description
Aminooxy-PEG1-propargyl HCl salt is a PEG derivative containing a propargyl group and an aminooxy group . The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage .
Synthesis Analysis
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis
The molecular formula of this compound is C5H9NO2 . It has a molecular weight of 115.1 g/mol .Chemical Reactions Analysis
The aminooxy group in this compound reacts with an aldehyde or ketone group to form a stable oxime linkage . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry .Physical And Chemical Properties Analysis
The molecular weight of this compound is 115.1 g/mol . The molecular formula is C5H9NO2 .Scientific Research Applications
Biocompatible Hydrogels
Aminooxy poly(ethylene glycol) (PEG) is instrumental in forming oxime-linked hydrogels that support cell adhesion. These hydrogels exhibit tunable mechanical properties, gelation kinetics, and water swelling ratios. They are particularly effective for incorporating mesenchymal stem cells (MSCs), demonstrating high cell viability and proliferation, thus highlighting their biocompatibility and potential in tissue engineering applications (Grover et al., 2012).
Polymer Synthesis and Modification
Aminooxy-PEG1-propargyl HCl salt can be used to synthesize novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives, with various functional end groups, are synthesized with high efficiency and have potential applications in developing PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).
Multivalent PEG-Containing Conjugates
Incorporation of PEG into multivalent conjugates significantly enhances their plasma half-life and efficacy as toleragens, as evidenced in studies focusing on the suppression of anti-beta(2)GPI antibodies for treating antiphospholipid syndrome (APS). These conjugates have been constructed using different PEG amounts, affecting their duration in the plasma and their therapeutic effectiveness (Jones et al., 2003).
pH-Responsive Polypeptides
The synthesis of pH-responsive synthetic polypeptides involves a combination of ring-opening polymerization and click chemistry, where poly(ethylene glycol-b-γ-propargyl L-glutamate) (PEG-b-PPLG) block copolymers are substituted with various amine moieties. These materials can be tuned for specific interactions and responsive behaviors, potentially useful for systemic drug and gene delivery (Engler et al., 2011).
Nanoparticle Formation in Human Blood Serum
This compound contributes to the formation of stable nanoparticles in human blood serum, a crucial step in the development of drug delivery systems. This stability is especially significant in drug carrier systems and has potential applications in the delivery of therapeutic agents (Rausch et al., 2010).
Cellular Interactions
The interaction between PEG and cells at the molecular level has been studied, showing that PEG can induce metabolism modulations and survival autophagy in cells. This insight is fundamental to understanding the biocompatibility of PEG and the development of polymeric materials with improved characteristics (Xu et al., 2017).
Mechanism of Action
Target of Action
The primary targets of Aminooxy-PEG1-propargyl HCl salt are aldehyde or ketone groups present in various biomolecules . These groups play a crucial role in the structure and function of biomolecules, influencing their stability, reactivity, and interactions with other molecules.
Mode of Action
This compound contains an aminooxy group and a propargyl group . The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of stable oxime and triazole linkages . These linkages can alter the structure and function of biomolecules, potentially affecting various biochemical pathways.
Future Directions
properties
IUPAC Name |
O-(2-prop-2-ynoxyethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-7-4-5-8-6/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPBEDYVWCVJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254320 | |
| Record name | Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1895922-69-6 | |
| Record name | Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





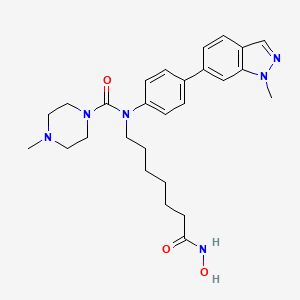

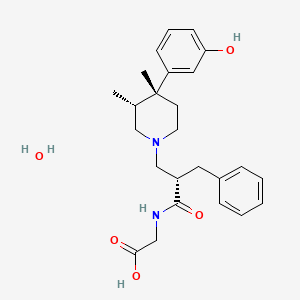
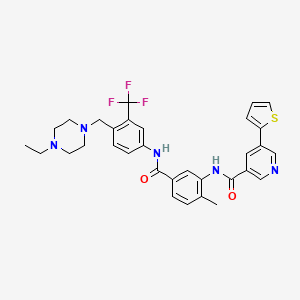
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
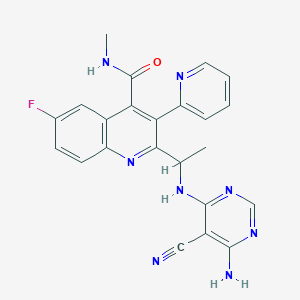

![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)
